

A Comparative Analysis of RIPK1-IN-7 and Ponatinib on RIPK1 Kinase Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two small molecule inhibitors, RIPK1-IN-7 and Ponatinib, focusing on their activity against Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, making it a key therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases.[1] This document presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate informed decisions in research and drug development.

Executive Summary

RIPK1-IN-7 is a potent and highly selective inhibitor of RIPK1, while Ponatinib is a multi-targeted kinase inhibitor that also demonstrates significant activity against RIPK1. This guide elucidates the key differences in their potency, selectivity, and mechanism of action, supported by experimental data from publicly available literature. The provided information aims to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Data Presentation: Quantitative Comparison of Inhibitor Activity







The following table summarizes the in vitro inhibitory activities of **RIPK1-IN-7** and Ponatinib against RIPK1 and a selection of other kinases to highlight their respective potency and selectivity profiles.



Inhibitor	Target Kinase	IC50 (nM)	Kd (nM)	Cellular EC50 (nM)	Notes
RIPK1-IN-7	RIPK1	11	4	2 (HT-29 cell necroptosis)	Potent and selective RIPK1 inhibitor.[2]
Flt4	20	-	-	Off-target activity.[2]	
TrkA	26	-	-	Off-target activity.[2]	-
TrkB	8	-	-	Off-target activity.[2]	-
TrkC	7	-	-	Off-target activity.[2]	-
AxI	35	-	-	Off-target activity.[2]	-
HRI	26	-	-	Off-target activity.[2]	-
Mer	29	-	-	Off-target activity.[2]	-
MAP4K5	27	-	-	Off-target activity.[2]	-
Ponatinib	RIPK1	12	-	34 (Jurkat cell necroptosis)	Dual inhibitor of RIPK1 and RIPK3.[3]
RIPK3	1.6	-	-	Potent inhibitor of RIPK3.[3]	
BCR-ABL	0.37 - 2	-	~1 (in CML cells)	Primary target.[4]	-



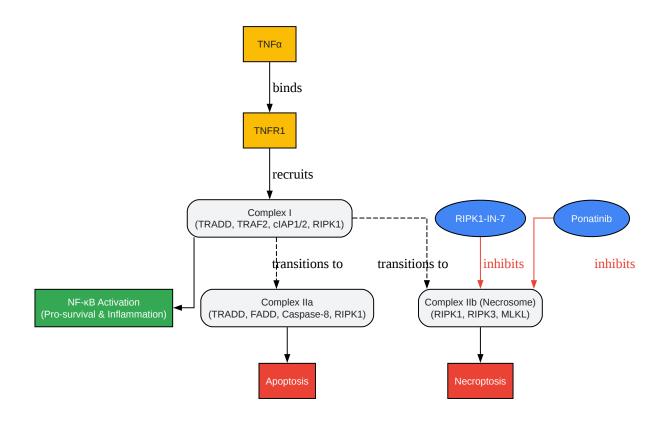
VEGFR2	1.5	-	Off-target - activity.[4]
PDGFRα	1.1	-	Off-target - activity.[4]
FGFR1	2.2	-	Off-target - activity.[4]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

RIPK1 Signaling Pathway



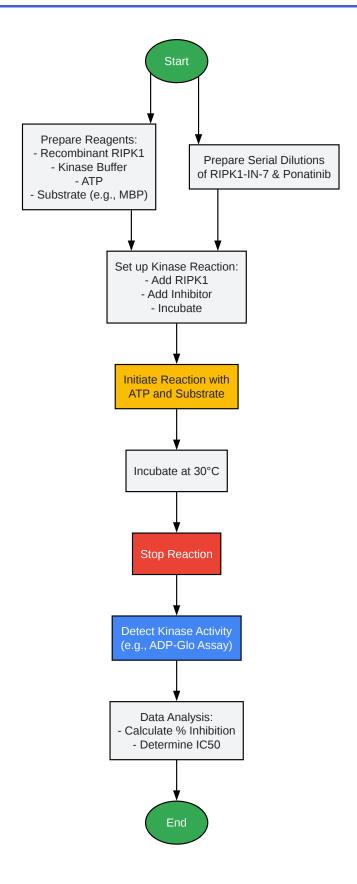


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Caption: RIPK1 signaling downstream of TNFR1 activation.

Experimental Workflow: In Vitro Kinase Assay





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